![molecular formula C27H23N3O4S B2581308 2-(3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 892429-21-9](/img/no-structure.png)
2-(3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a type of pyrimidinedione , a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups. It also contains a benzofuro group and a phenyl group with a methylthio substituent .
Synthesis Analysis
The synthesis of similar compounds, such as pyrido[2,3-d]pyrimidine-7(8H)-ones, often starts from a preformed pyrimidine ring or a pyridine ring . An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring substituted with two carbonyl groups, a benzofuro group, and a phenyl group with a methylthio substituent .Chemical Reactions Analysis
The compound, being a type of pyrimidinedione, may undergo reactions typical for this class of compounds . For instance, pyrimidinediones can participate in various organic reactions due to the presence of the carbonyl groups .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
One study focused on the design, synthesis, and in vitro cytotoxic activity of certain acetamide derivatives, showing appreciable cancer cell growth inhibition against eight cancer cell lines, including HOP-92, NCI-H226, and MDA-MB-468. This highlights the compound's potential as a lead for anticancer agent development (Al-Sanea et al., 2020).
Neuroinflammatory Imaging
Another significant application is in neuroimaging, where a series of pyrazolo[1,5-a]pyrimidine derivatives, closely related to the compound, were synthesized for potential binding with the translocator protein 18 kDa (TSPO). These compounds, especially when labeled with fluorine-18, offer promising tools for in vivo imaging of neuroinflammatory processes using positron emission tomography (PET) (Damont et al., 2015).
Antimicrobial Activity
Research also extends to antimicrobial applications, with new heterocyclic compounds incorporating the acetamide moiety being synthesized and evaluated for their antimicrobial properties. This demonstrates the compound's utility in developing new antimicrobial agents (Bondock et al., 2008).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-one with N-(3-(methylthio)phenyl)glycine methyl ester followed by deprotection and amidation.", "Starting Materials": [ "3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-one", "N-(3-(methylthio)phenyl)glycine methyl ester", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-one (1.0 g) and N-(3-(methylthio)phenyl)glycine methyl ester (1.2 g) in methanol (20 mL) and add hydrochloric acid (1 M) dropwise with stirring at room temperature.", "Step 2: Stir the reaction mixture for 24 hours at room temperature.", "Step 3: Add sodium hydroxide (1 M) dropwise to the reaction mixture until the pH reaches 10.", "Step 4: Extract the mixture with ethyl acetate (3 x 20 mL) and wash the organic layer with water (20 mL).", "Step 5: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain a crude product.", "Step 6: Dissolve the crude product in ethyl acetate (10 mL) and add diethyl ether (20 mL) to precipitate the product.", "Step 7: Collect the precipitate by filtration and wash it with diethyl ether (10 mL).", "Step 8: Dissolve the product in a mixture of methanol (10 mL) and sodium bicarbonate (1 M) (10 mL) and stir the mixture for 2 hours at room temperature.", "Step 9: Add sodium chloride (5 g) to the mixture and extract it with ethyl acetate (3 x 20 mL).", "Step 10: Wash the organic layer with water (20 mL) and dry it over sodium sulfate.", "Step 11: Evaporate the solvent under reduced pressure to obtain a crude product.", "Step 12: Dissolve the crude product in a mixture of methanol (10 mL) and hydrochloric acid (1 M) (10 mL) and stir the mixture for 2 hours at room temperature.", "Step 13: Evaporate the solvent under reduced pressure to obtain the final product, 2-(3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide." ] } | |
CAS-Nummer |
892429-21-9 |
Molekularformel |
C27H23N3O4S |
Molekulargewicht |
485.56 |
IUPAC-Name |
2-[3-(3,5-dimethylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C27H23N3O4S/c1-16-11-17(2)13-19(12-16)30-26(32)25-24(21-9-4-5-10-22(21)34-25)29(27(30)33)15-23(31)28-18-7-6-8-20(14-18)35-3/h4-14H,15H2,1-3H3,(H,28,31) |
InChI-Schlüssel |
BXAPKAYEHYCPPP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC(=CC=C5)SC)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-phenoxypyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2581227.png)
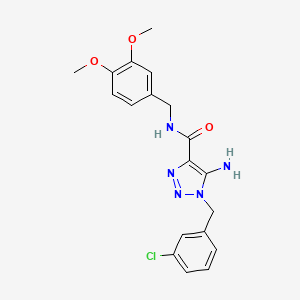

![2-[(1,3-benzoxazol-2-yl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2581232.png)
![5-ethyl-7-(4-pentanoylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2581236.png)
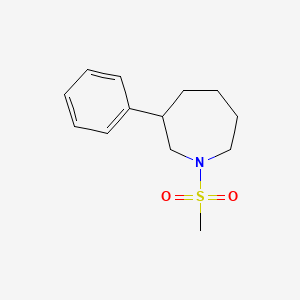
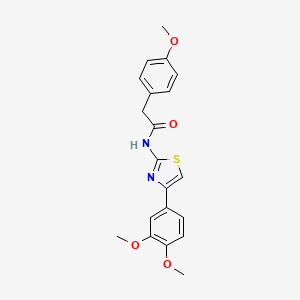
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2581239.png)
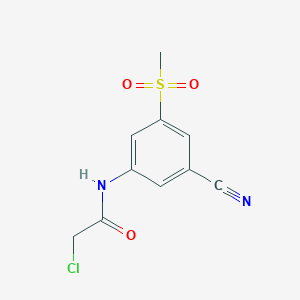
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2581242.png)
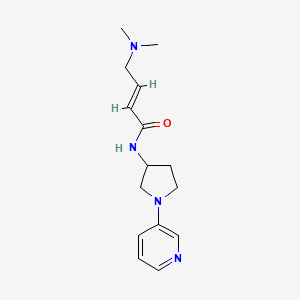
![Methyl 1-[(2-aminoethyl)amino]cyclobutane-1-carboxylate dihydrochloride](/img/structure/B2581244.png)

